4-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide
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Overview
Description
4-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, sulfonyl, and methoxy functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the aromatic ring.
Amidation: The formation of the benzamide structure by reacting the sulfonylated intermediate with an amine.
The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups to the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and various electrophiles are employed under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups to the aromatic rings.
Scientific Research Applications
4-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-phenyl)-2-chloro-benzamide: Similar structure but lacks the sulfonyl and methoxy groups.
Benzamide, N-(3-chlorophenyl)-4-bromo-: Similar structure but with different substitution patterns on the benzene rings
Uniqueness
4-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide is unique due to the combination of bromine, chlorine, sulfonyl, and methoxy groups
Properties
Molecular Formula |
C20H15BrClNO4S |
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Molecular Weight |
480.8 g/mol |
IUPAC Name |
4-bromo-N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C20H15BrClNO4S/c1-27-18-10-8-17(9-11-18)23(20(24)14-2-4-15(21)5-3-14)28(25,26)19-12-6-16(22)7-13-19/h2-13H,1H3 |
InChI Key |
DDQMIKYMVLZJFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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